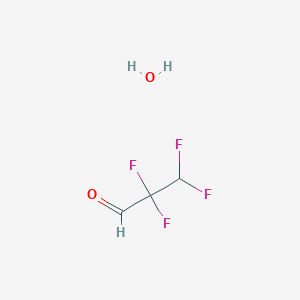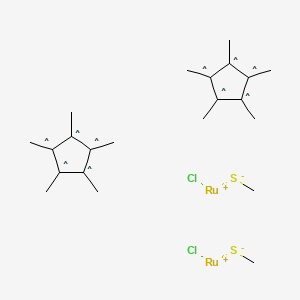
2,2-Difluoro-2-(2-methylphenyl)acetonitrile
Vue d'ensemble
Description
2,2-Difluoro-2-(2-methylphenyl)acetonitrile , also known by its chemical formula C~10~H~8~F~2~N , is a compound with intriguing properties. It belongs to the class of organic molecules containing a difluoromethyl group attached to an aromatic ring. The presence of fluorine atoms in its structure makes it an interesting candidate for various applications .
Synthesis Analysis
The synthesis of this compound involves several steps. One notable method is the preparation of 2-chloro-2,2-difluoroacetophenone from 2,2,2-trifluoroacetophenone as the starting material. This precursor compound serves as a good difluorocarbene reagent, readily reacting with diverse phenol derivatives to yield aryl difluoromethyl ethers. This synthetic approach provides an environmentally friendly alternative to other Freon- or Halon-based methods .
Molecular Structure Analysis
The molecular structure of 2,2-Difluoro-2-(2-methylphenyl)acetonitrile consists of a central acetonitrile group (–C≡N) attached to a 2,2-difluoro-2-(2-methylphenyl) moiety. The difluoromethyl group contributes to its unique properties and reactivity. The precise arrangement of atoms can be visualized using molecular modeling techniques .
Chemical Reactions Analysis
This compound participates in various chemical reactions due to the presence of the difluoromethyl group. Notably, it reacts with phenol derivatives in the presence of potassium hydroxide or potassium carbonate to form aryl difluoromethyl ethers. These ethers find applications in enzyme inhibitors, anti-HIV agents, antimicrobial agents, and liquid crystal materials .
Applications De Recherche Scientifique
Environmental Degradation of Fluorinated Compounds
Polyfluoroalkyl chemicals, containing perfluoroalkyl moieties similar in nature to 2,2-Difluoro-2-(2-methylphenyl)acetonitrile, are widely used in industrial and commercial applications. The degradation of these compounds in the environment, through both abiotic and microbial pathways, leads to the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). These degradation products are persistent and toxic, warranting detailed studies on their environmental fate and biodegradability. Such research is crucial for evaluating the risks associated with fluorinated compounds and for developing strategies to mitigate their environmental impact (Liu & Avendaño, 2013).
Analytical and Synthetic Applications
Fluorinated compounds like 2,2-Difluoro-2-(2-methylphenyl)acetonitrile are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. Their unique properties, such as the strength of the carbon-fluorine bond, make them valuable for creating compounds with enhanced stability, bioavailability, or specific biological activity. Research into the synthetic methodologies for these compounds, including C-F bond activation and the development of novel fluorination techniques, is ongoing. This research contributes to the expansion of the fluorinated compound library available for drug development and other applications (Shen et al., 2015).
Propriétés
IUPAC Name |
2,2-difluoro-2-(2-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-7-4-2-3-5-8(7)9(10,11)6-12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQXACQSGYGTSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(2-methylphenyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-Dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3116294.png)
![3-Isobutylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B3116300.png)

![4-[(1E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B3116314.png)
![2,9-Bis(4-fluorophenethyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3116330.png)








